molecular formula C19H19F3N2O2 B2563145 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2034405-98-4

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2563145
CAS No.: 2034405-98-4
M. Wt: 364.368
InChI Key: NXDUXGFVVLVRSM-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a pyridine ring, and an oxane ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an oxane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight the efficacy of this compound.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of oxan derivatives with pyridine-linked moieties, followed by the introduction of a trifluoromethyl group on the benzamide structure. The chemical structure can be represented as follows:

CxHyF3NzOw\text{C}_{x}\text{H}_{y}\text{F}_{3}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww denote the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, respectively.

Insecticidal Activity

Recent studies have demonstrated that this compound exhibits significant insecticidal properties. For instance, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole were tested against mosquito larvae. The results indicated:

  • Compound 7a showed 100% larvicidal activity at 10 mg/L.
  • Even at lower concentrations (1 mg/L), it maintained a 40% larvicidal effect.

This suggests that structural modifications can enhance biological activity against specific insect targets .

Fungicidal Activity

The compound also demonstrated promising fungicidal activities. In tests against various fungi:

  • Compound 7h exhibited an inhibitory activity of 90.5% against Botrytis cinerea, outperforming conventional fungicides like fluxapyroxad (63.6%).

The results indicate that structural features significantly influence antifungal efficacy, with certain substituents enhancing activity against specific fungal strains .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and type of substituents on the benzamide structure play critical roles in determining biological activity. Notably:

  • Trifluoromethyl groups are associated with increased potency.
  • Pyridine linkages contribute to higher insecticidal and fungicidal activities.

Table 1 summarizes the biological activities of various derivatives based on structural modifications:

CompoundInsecticidal Activity (mg/L)Fungicidal Activity (%)
7a100% at 10 mg/L-
7h-90.5% against B. cinerea
7e-Moderate (40–45%) against Fusarium

Case Study 1: Larvicidal Efficacy

In a controlled study, this compound was tested for its larvicidal efficacy against Aedes aegypti. The study found that:

  • At concentrations above 10 mg/L, there was a significant reduction in larval survival rates.

This study underscores the potential for developing effective mosquito control agents from this class of compounds .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties against Alternaria solani. The compound showed:

  • An EC50 value of approximately 17.39 μg/mL , indicating strong inhibitory potential compared to standard treatments.

These findings highlight the therapeutic potential of this compound in agricultural applications .

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)16-6-2-1-5-15(16)18(25)24-17(13-7-10-26-11-8-13)14-4-3-9-23-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDUXGFVVLVRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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